Destruxin B1

Phytotoxicity Alternaria blackspot Host-selective toxin

Irreversible V-ATPase inhibitors like bafilomycin A1 preclude temporal control in cell physiology studies. Destruxin B1 uniquely provides readily reversible V-ATPase inhibition-activity restores upon washout-enabling pulse-chase experimental designs for intracellular trafficking and organelle acidification research. • Only known reversible V-ATPase inhibitor among destruxins and macrolide antibiotics. • Clean mitochondrial apoptosis profile (HCT116 IC50 2.5 μM) without redox confounding from destruxin E. • Verified congener identity critical-hydroxylated analogs exhibit >10-fold lower activity, risking false negatives in resistance screens.

Molecular Formula C31H53N5O7
Molecular Weight 607.8 g/mol
CAS No. 79386-01-9
Cat. No. B14429325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDestruxin B1
CAS79386-01-9
Molecular FormulaC31H53N5O7
Molecular Weight607.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)C(C)CC)C)C)C(C)C)C
InChIInChI=1S/C31H53N5O7/c1-10-19(5)24-29(40)35(9)25(18(3)4)30(41)34(8)21(7)27(38)32-16-15-23(37)43-26(20(6)11-2)31(42)36-17-13-12-14-22(36)28(39)33-24/h18-22,24-26H,10-17H2,1-9H3,(H,32,38)(H,33,39)/t19-,20?,21-,22-,24-,25-,26+/m0/s1
InChIKeyZUCXDCRAVWYPSD-YAZLVPKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Destruxin B1 Procurement Guide: Cyclodepsipeptide Identity, Source, and Comparator Landscape


Destruxin B1 (CAS 79386-01-9) is a cyclic hexadepsipeptide belonging to the destruxin family of secondary metabolites produced primarily by the entomopathogenic fungus Metarhizium anisopliae [1]. Destruxins are composed of one α-hydroxy acid and five amino acid residues arranged in a macrocyclic ring; individual congeners—of which approximately 35 have been identified across seven series (A through G)—differ in their hydroxy acid moiety, N-methylation pattern, and amino acid residue composition [2]. Destruxin B1 is one of the B-series congeners that has been detected alongside destruxin A, A2, A3, B, B2, D, D1, D2, E, and E-diol in bioactive extracts of Metarhizium robertsii [3]. The compound has been reported to exhibit insecticidal, phytotoxic, anticancer, and V-ATPase inhibitory activities, with quantitative potency varying substantially depending on the specific congener and assay system [2][4].

Why Destruxin B1 Cannot Be Interchanged with Destruxin A, E, or B2 Without Quantitative Verification


Despite sharing a common macrocyclic depsipeptide scaffold, individual destruxin congeners display non-overlapping potency rank orders and, in some cases, qualitatively divergent biological effects depending on the target system. For example, in HCT116 colon cancer cells, destruxin E is approximately 38-fold more potent (IC50 ≈ 65 nM) than destruxin B (IC50 ≈ 2.5 μM), while destruxin A falls in between (IC50 ≈ 3.5 μM) [1]. Conversely, in trypanosomal assays, destruxin B (IC50 = 0.16 μg/mL) is 2-fold more potent than destruxin A (IC50 = 0.33 μg/mL) but 2.6-fold less potent than destruxin E chlorohydrin (IC50 = 0.061 μg/mL) [2]. In V-ATPase functional studies, destruxin B uniquely provides reversible inhibition—unlike the irreversible macrolide inhibitors bafilomycin A1 and folimycin—making it the only congener suitable as a washable probe in cell physiology experiments [3]. These context-dependent potency inversions and qualitative mechanistic differences mean that substitution of one destruxin for another without assay-specific revalidation risks drawing erroneous conclusions in both research and applied settings.

Destruxin B1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Phytotoxicity Rank Order: Destruxin B vs. Homodestruxin B and Desmethyldestruxin B in Crucifer Bioassays

In a quantitative cell staining assay using Sinapis alba suspension cultures, destruxin B (EC50 = 5 × 10⁻⁴ M) exhibited intermediate phytotoxicity among five tested congeners. Homodestruxin B was the most toxic (EC50 = 3 × 10⁻⁴ M; ~1.7-fold more toxic), while desmethyldestruxin B (EC50 > 5 × 10⁻⁴ M) was less toxic. The hydroxylated metabolites hydroxydestruxin B and hydroxyhomodestruxin B were both significantly less phytotoxic (EC50 >> 5 × 10⁻⁴ M) than the parent toxins [1]. This rank order was corroborated by punctured leaf assays on resistant and susceptible Brassica species [1].

Phytotoxicity Alternaria blackspot Host-selective toxin

Antiproliferative Potency in HCT116 Colon Cancer: Destruxin B Intermediate Between Destruxin A and E

In the HCT116/wt human colorectal cancer cell line, destruxin B (IC50 = 2.5 ± 0.5 μM) was approximately 1.4-fold more potent than destruxin A (IC50 = 3.5 ± 0.6 μM), but approximately 38-fold less potent than destruxin E (IC50 = 65 ± 11 nM) [1]. This intermediate potency position was maintained in broader profiling across KB-3-1, A549, and CaCo-2 cell lines, where destruxins A and B consistently showed micromolar activity while destruxin E acted in the nanomolar range [2]. Notably, the cell death mechanism also differed: destruxin E involves disturbance of intracellular redox balance, whereas destruxins A and B do not share this mechanistic feature [2].

Anticancer Colorectal cancer Cyclodepsipeptide

Antitrypanosomal Potency: Destruxin B Is 2-Fold More Active Than Destruxin A Against Trypanosoma brucei brucei

In a standardized in vitro antitrypanosomal screen against Trypanosoma brucei brucei GUTat3.1, destruxin B (IC50 = 0.16 μg/mL) was approximately 2.1-fold more potent than destruxin A (IC50 = 0.33 μg/mL), but 2.6-fold less potent than destruxin E chlorohydrin (IC50 = 0.061 μg/mL). The reference compound helvolic acid was substantially weaker (IC50 = 5.08 μg/mL) [1]. The potency rank order (destruxin E chlorohydrin > destruxin B > destruxin A >> helvolic acid) correlates with structural variation at the C-1α position, where the isopropyl group in destruxin B confers greater activity than the 2-propenyl group in destruxin A [1].

Antiparasitic Trypanosoma brucei Sleeping sickness

Insect Cell Line Cytotoxicity: Destruxin B Shows Differential Target-Cell Sensitivity vs. Destruxin A in Ofh Cells

In a comparative MTT assay across four insect cell lines (Bm12, Ofh, S2, Sf9) after 24 h treatment, destruxin B (DB) showed lower IC50 values than destruxin A (DA) exclusively in Ostrinia furnacalis hemocytes (Ofh): DB IC50 = 112.29 μg/mL vs. DA IC50 = 219.19 μg/mL, a 1.95-fold selectivity advantage for DB [1]. In the other three cell lines (Bm12, S2, Sf9), both DA and DB yielded IC50 values > 250 μg/mL, indicating no meaningful differential activity [1]. Notably, the equimass mixture of DA and DB (DABM) produced an IC50 of 34.86 μg/mL in Ofh cells, indicating synergistic interaction between the two congeners in this sensitive cell type [1]. In a separate study using Spodoptera litura SL-1 cells at 48 h, the potency rank reversed: DA IC50 = 7.80 μg/mL vs. DB IC50 = 20.73 μg/mL [2].

Insect cell toxicity Biopesticide Ostrinia furnacalis

Reversible V-ATPase Inhibition: Destruxin B as a Washable Probe Differentiated from Irreversible Macrolide Inhibitors

Destruxin B inhibits vacuolar-type H⁺-translocating ATPase (V-ATPase) specifically and dose-dependently, also blocking acidification of intracellular organelles at comparable concentrations as assessed by acridine orange accumulation [1]. The inhibitory activity of destruxin B is weaker than that of the macrolide V-ATPase inhibitors bafilomycin A1 and folimycin when compared at equimolar concentrations [1]. However, unlike bafilomycin A1 and folimycin—which bind essentially irreversibly to the V₀ sector—destruxin B inhibition is readily reversible upon washout [1]. This property is not shared by destruxin E in all contexts: both destruxin B and E inhibited lysosomal proton pumps, but only destruxin E induced neurite outgrowth in PC12 cells, demonstrating a functional divergence beyond simple ATPase inhibition [2].

V-ATPase inhibitor Reversible inhibition Cell physiology probe

Destruxin B1 Application Scenarios: Where the Congener-Specific Evidence Supports Prioritized Use


Phytotoxin Mode-of-Action Studies in Crucifer–Alternaria brassicae Pathosystems

Destruxin B (EC50 = 5 × 10⁻⁴ M in S. alba cell assays) serves as a host-selective phytotoxin reference standard for investigating Alternaria blackspot disease mechanisms. Its defined intermediate phytotoxicity tier—below homodestruxin B but above desmethyldestruxin B and hydroxylated metabolites—allows researchers to calibrate quantitative resistance assays and study detoxification pathways in resistant species such as Sinapis alba, which metabolizes destruxin B to hydroxydestruxin B significantly faster than susceptible Brassica species [1]. Verifiable congener identity is critical because procurement of hydroxylated analogs with >10-fold lower activity would yield false negatives in resistance screens.

Colorectal Cancer Drug Discovery: Bcl-2 Family-Dependent Apoptosis Induction Without Redox Perturbation

Destruxin B inhibits HCT116 colorectal cancer cell proliferation with an IC50 of 2.5 ± 0.5 μM via intrinsic apoptosis involving Bcl-2 family-dependent mitochondrial pathway activation and PI3K/Akt pathway inhibition [1]. Unlike destruxin E—which additionally disturbs intracellular redox balance and acts at nanomolar concentrations—destruxin B provides a micromolar-range research tool with a mechanistically cleaner mitochondrial apoptosis profile, making it suitable for studies where redox-independent cell death mechanisms are being dissected . It also inhibits HT-29 CRC cell viability in time- and dose-dependent manners (IC50 at 72 h: 0.67 μM), and suppresses Wnt/β-catenin/Tcf signaling . Procurement of verifiable destruxin B rather than generic destruxin mixtures ensures interpretation of target-specific pharmacology.

Antitrypanosomal Lead Optimization Targeting Trypanosoma brucei

With an IC50 of 0.16 μg/mL against T. brucei brucei GUTat3.1, destruxin B is 2.1-fold more potent than destruxin A and the second-most active congener among the three depsipeptides directly compared [1]. Its C-1α isopropyl substitution—distinct from the 2-propenyl group in destruxin A—provides a defined structure-activity relationship (SAR) starting point for medicinal chemistry optimization [1]. Researchers sourcing destruxin B for antiparasitic screening should confirm congener identity, as inadvertent use of destruxin A (IC50 0.33 μg/mL) would underestimate the achievable potency within the B-series structural space.

V-ATPase Functional Studies Requiring Reversible Pharmacological Inhibition

Destruxin B is the only known reversible inhibitor among the V-ATPase-targeting destruxins and macrolide antibiotics. Unlike bafilomycin A1 and folimycin, which bind irreversibly to the V₀ sector and preclude washout recovery experiments, destruxin B inhibition is readily reversed upon compound removal, enabling pulse-chase experimental designs to probe V-ATPase-dependent processes in intracellular trafficking, organelle acidification, and osteoclast function [1]. Although its molar potency is lower than the macrolides, the reversibility feature makes destruxin B uniquely valuable for cell physiology studies where temporal control of V-ATPase activity is required [1]. Procurement specifications should exclude macrolide-class V-ATPase inhibitors if reversible inhibition is an experimental prerequisite.

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